molecular formula C7H8N4 B13003418 2-Methylimidazo[1,2-b]pyridazin-3-amine

2-Methylimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B13003418
M. Wt: 148.17 g/mol
InChI Key: XZTHJLHKZKLIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylimidazo[1,2-b]pyridazin-3-amine ( Molecular Weight: 148.17 g/mol) is a high-purity chemical intermediate based on the imidazo[1,2-b]pyridazine scaffold, a structure recognized as a "privileged framework" in drug discovery for its versatility in binding to diverse biological targets . This compound serves as a foundational building block for the synthesis of more complex molecules, particularly in oncology and immunology research. The core structure is a key feature in several investigated bioactive compounds, including multi-targeted kinase inhibitors . The primary research value of this compound lies in its potential for further functionalization. Medicinal chemistry studies highlight that substitutions at various positions on the imidazo[1,2-b]pyridazine core, especially the 3-amino group present in this molecule, are crucial for developing potent inhibitors of protein kinases . Derivatives of this scaffold have shown potent activity against targets such as PIM kinases, BCR-ABL (including the T315I mutant), and Haspin kinase, making them valuable for anticancer research . Beyond oncology, this scaffold is also being explored for the development of antiviral, antiparasitic, and anti-inflammatory agents . In particular, related imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyk2 JH2, a pseudokinase domain involved in autoimmune and inflammatory diseases, demonstrating the scaffold's relevance for developing new immunomodulatory therapies . This product is intended for research applications as a chemical intermediate or a reference standard. It is supplied with guaranteed purity and stability. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-methylimidazo[1,2-b]pyridazin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,8H2,1H3

InChI Key

XZTHJLHKZKLIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)N

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Methylimidazo 1,2 B Pyridazin 3 Amine and Its Analogs

Strategies for the Imidazo[1,2-b]pyridazine (B131497) Core Formation

The construction of the fused imidazo[1,2-b]pyridazine ring system is the critical step in the synthesis of the target compound and its analogs. This is typically achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) moiety.

Classical Cyclization Reactions (e.g., Condensation of Pyridazin-amines)

A well-established and traditional method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. researchgate.netnih.gov This reaction, often referred to as the Tschitschibabin reaction, proceeds via nucleophilic attack of the endocyclic nitrogen of the 3-aminopyridazine onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system.

For the synthesis of 2-methyl substituted derivatives, 3-chlorobutan-2-one or 3-bromobutan-2-one would be the appropriate α-haloketone. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, and often under reflux conditions. The presence of a mild base, like sodium bicarbonate, can be used to neutralize the hydrohalic acid formed during the reaction. nih.gov The successful formation of the imidazo[1,2-b]pyridazine ring in good yields has been noted to be facilitated by the presence of a halogen on the pyridazine ring. nih.gov

A key consideration in this synthesis is the regioselectivity of the initial alkylation. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic, which can sometimes lead to the formation of undesired isomers. nih.gov However, the subsequent cyclization step generally favors the formation of the thermodynamically stable imidazo[1,2-b]pyridazine system.

Starting 3-Aminopyridazineα-HaloketoneBaseSolventConditionsProductRef
3-Amino-6-chloropyridazine (B20888)3-Bromobutan-2-oneNaHCO3EthanolReflux6-Chloro-2-methylimidazo[1,2-b]pyridazine nih.gov
3-Amino-6-fluoropyridazine3-Bromobutan-2-oneNaHCO3EthanolReflux6-Fluoro-2-methylimidazo[1,2-b]pyridazine nih.gov
3-Amino-6-iodopyridazine3-Bromobutan-2-oneNaHCO3EthanolReflux6-Iodo-2-methylimidazo[1,2-b]pyridazine nih.gov

Modern Catalytic Approaches

More contemporary methods for the synthesis of the imidazo[1,2-b]pyridazine core leverage the power of transition-metal catalysis, offering milder reaction conditions and broader substrate scope. researchgate.net

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, and can also be employed in the construction of the imidazo[1,2-b]pyridazine ring itself. researchgate.net For instance, a palladium-catalyzed intramolecular C-N coupling reaction can be envisioned starting from a suitably functionalized pyridazine.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. mdpi.comnih.gov While typically used for the functionalization of the pre-formed imidazo[1,2-b]pyridazine core (e.g., at the 3- or 6-position), it can be integral in synthesizing precursors. google.com For example, a substituted pyridazine can be coupled with a boronic acid derivative to introduce a side chain that can later be elaborated into the imidazole ring. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.comnih.gov

Substrate 1Substrate 2CatalystBaseSolventConditionsProduct TypeRef
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)arylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O80 °C3-Aryl-6-(thiophen-2-yl)pyridazine mdpi.com
4,5-Dibromo-2-methylpyridazin-3(2H)-oneFerrocenylboronic acidVarious Pd catalystsVarious basesVarious solventsVariousFerrocenyl-pyridazinone mdpi.com

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is particularly useful for introducing alkynyl groups onto the imidazo[1,2-b]pyridazine scaffold, which can then be further manipulated. researchgate.net For instance, a 3-iodo-imidazo[1,2-b]pyridazine can be coupled with a terminal alkyne to introduce a substituent at the 3-position. researchgate.net

SubstrateAlkyneCatalystCo-catalystBaseSolventConditionsProduct TypeRef
3-Iodo-2-phenylimidazo[1,2-a]pyridineTerminal alkynePd(PPh₃)₂Cl₂CuIEt₃NTHFRT to reflux3-Alkynyl-2-phenylimidazo[1,2-a]pyridine researchgate.net

Copper-catalyzed oxidative coupling reactions have emerged as a powerful tool for the synthesis of N-heterocycles. In the context of imidazo[1,2-b]pyridazines, a one-pot methodology involving the copper-catalyzed oxidative cyclization of 3-aminopyridazines with haloalkynes has been developed. researchgate.net This approach allows for the direct formation of 2-halo-substituted imidazo[1,2-b]pyridazines. For example, using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in acetonitrile (B52724) under an oxygen atmosphere, 2-bromoimidazo[1,2-b]pyridazines can be synthesized in acceptable yields. researchgate.net

More broadly, copper-catalyzed aerobic oxidative coupling of terminal alkynes with various nitrogen nucleophiles is a known method for the synthesis of ynamides. nih.gov This methodology could potentially be adapted for the synthesis of precursors to the target compound.

Visible-light photoredox catalysis has gained significant traction in organic synthesis due to its mild reaction conditions and unique reactivity. While specific examples for the direct synthesis of 2-methylimidazo[1,2-b]pyridazin-3-amine are not abundant, the functionalization of the related imidazo[1,2-a]pyridine (B132010) scaffold via photoredox catalysis is well-documented and provides a strong precedent. nih.gov For instance, the C3-amination of imidazo[1,2-a]pyridines with azoles has been achieved using an acridinium (B8443388) photosensitizer and a cobaloxime catalyst at room temperature. nih.gov This suggests that a similar strategy could potentially be developed for the direct C-H amination of a 2-methylimidazo[1,2-b]pyridazine (B102022) to install the desired 3-amino group.

Multicomponent Reactions (MCRs) for Diversification

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants, are highly efficient for generating molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo-fused heterocycles. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction involves the condensation of an amidine (such as a 3-aminopyridazine), an aldehyde, and an isocyanide in the presence of a Lewis or Brønsted acid catalyst. nih.gov

For the synthesis of this compound, the GBB reaction would ideally employ 3-aminopyridazine, acetaldehyde (B116499) (to introduce the 2-methyl group), and a suitable isocyanide. The choice of isocyanide will determine the substituent on the 3-amino group. A subsequent dealkylation step might be necessary to obtain the primary amine. The GBB reaction is known for its operational simplicity and the ability to rapidly assemble a library of diverse compounds. nih.govorganic-chemistry.org

AmidineAldehydeIsocyanideCatalystSolventProduct TypeRef
2-AminopyrazineVarious aldehydesVarious isocyanidesBF₃·MeCNMe-THF3-Aminoimidazo[1,2-a]pyrazines organic-chemistry.org
2-AminopyridineBenzaldehydetert-Butyl isocyanideHClO₄Acetonitrile3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine nih.gov
2-AminopyrimidineBenzaldehydetert-Butyl isocyanideHClO₄Acetonitrile3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyrimidine nih.gov
Groebke–Blackburn–Bienaymé (GBB) Reactions

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone for the synthesis of 3-aminoimidazo[1,2-a] fused heterocycles. beilstein-journals.org First reported independently by three research groups in 1998, this three-component reaction (3-CR) efficiently combines an aminoazine (such as a 3-aminopyridazine), an aldehyde, and an isocyanide to directly form the desired scaffold. nih.govresearchgate.net

The reaction is typically catalyzed by a Brønsted or Lewis acid. researchgate.net The mechanism commences with the acid-catalyzed condensation of the aldehyde and the aminoazine to form a Schiff base, or imine intermediate. The isocyanide then undergoes a nucleophilic attack on the activated iminium ion. This is followed by an intramolecular cyclization, where the exocyclic nitrogen attacks the newly formed nitrilium ion, and a final proton transfer step yields the aromatic 3-aminoimidazo[1,2-b]pyridazine product. beilstein-journals.orgresearchgate.net The use of acid catalysts, such as perchloric acid, acetic acid, or scandium triflate, is crucial for activating the Schiff base and achieving high yields in shorter reaction times. nih.govresearchgate.net

The GBB reaction has proven to be robust and scalable, making it suitable for industrial applications. organic-chemistry.org Its versatility allows for the introduction of diversity at three positions of the final molecule by varying the starting aminoazine, aldehyde, and isocyanide components. nih.gov

Table 1: Examples of Imidazo[1,2-a]pyrazin-3-amines Synthesized via GBB Reaction Data sourced from nih.gov

Amidine Aldehyde Isocyanide Product Yield
2-Aminopyrazine Benzaldehyde tert-Butyl isocyanide N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine 62%
2-Aminopyrazine Benzaldehyde Cyclohexyl isocyanide N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine 36%
2-Aminopyrazine 1-Naphthaldehyde tert-Butyl isocyanide N-(tert-butyl)-2-(naphthalen-1-yl)imidazo[1,2-a]pyrazin-3-amine 38%
Ugi-Type Multi-component Reactions

The Ugi reaction is another powerful multi-component strategy, typically involving four components: a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org While it does not directly form the imidazo[1,2-b]pyridazine ring system, it is a pivotal tool for the extensive functionalization of the scaffold, particularly for creating peptidomimetic analogs. organic-chemistry.orgbeilstein-journals.org

A common strategy involves a tandem GBB-Ugi reaction sequence. First, a GBB reaction is employed to synthesize an imidazo[1,2-b]pyridazine derivative that contains a carboxylic acid functional group. This GBB product is then used as the acidic component in a subsequent Ugi four-component reaction. beilstein-journals.org This approach allows for the introduction of significant molecular diversity, creating complex hybrid molecules that merge the pharmacophoric imidazo[1,2-b]pyridazine core with a peptide-like chain. beilstein-journals.orgbeilstein-journals.org

The Ugi reaction mechanism is initiated by the formation of an imine from the aldehyde and amine. Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, forming an O-acylated isoamide intermediate. The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which yields the stable bis-amide product and drives the entire reaction sequence. wikipedia.org

Regioselective Functionalization of 2-Methylimidazo[1,2-b]pyridazine Scaffold

Post-synthesis modification of the imidazo[1,2-b]pyridazine ring is critical for developing analogs with tailored properties. The scaffold offers several positions for regioselective functionalization.

Introduction of Substituents at the C-3 Position (e.g., Amine Group)

The GBB reaction is the most direct method for introducing an amino group at the C-3 position. researchgate.net However, other functional groups can be installed at this site, often by first creating a C-3 halogenated intermediate. For instance, 3-chloro or 3-bromoimidazo[1,2-b]pyridazines serve as versatile handles for subsequent metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents. researchgate.net Other transformations at the C-3 position include nitration using nitric and sulfuric acid, and chlorination with N-chlorosuccinimide. google.commdpi.com The elaboration of side chains attached to the C-3 position is also a viable strategy for introducing new functionalities, including primary amines. nih.gov

Modification at the C-2 Methyl Group

The substituent at the C-2 position is typically defined by the choice of the α-haloketone or aldehyde used in the initial cyclization or MCR. nih.gov To specifically modify a pre-existing C-2 methyl group, a common strategy involves its conversion into a more reactive functional group. For example, the synthesis can be designed to install a chloromethyl group at the C-2 position by using 1,3-dichloroacetone (B141476) as a starting material in the cyclization with a 3-aminopyridazine. mdpi.com This 2-(chloromethyl)imidazo[1,2-b]pyridazine is a key intermediate that can undergo nucleophilic substitution reactions to introduce a variety of other groups, such as sulfones. mdpi.com

Substituent Introduction at Peripheral Positions (C-6, C-7, C-8)

Functionalization of the pyridazine ring at the C-6, C-7, and C-8 positions is crucial for modulating the electronic and steric properties of the molecule. nih.gov The most common approach involves starting with a pre-functionalized pyridazine ring. Halogenated imidazo[1,2-b]pyridazines, particularly at the C-6 position, are widely used as substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. researchgate.netnih.gov This allows for the introduction of a wide array of aryl, heteroaryl, and amine-based substituents. researchgate.netnih.gov Reports also describe the synthesis of 3,6,8-trisubstituted and 7-chloro-substituted imidazo[1,2-b]pyridazines, demonstrating that the C-7 and C-8 positions are also accessible for modification, often through similar cross-coupling strategies or by starting with appropriately substituted pyridazine precursors. researchgate.netchemscene.com

Table 2: Examples of Regioselective Functionalization Reactions

Scaffold Position Reaction Type Reagents Resulting Functional Group Reference
C-3 Nitration HNO₃, H₂SO₄ Nitro (-NO₂) mdpi.com
C-3 Chlorination N-Chlorosuccinimide (NCS) Chloro (-Cl) google.com
C-6 Suzuki Coupling Arylboronic acid, Pd catalyst Aryl group researchgate.net
C-6 Amination Morpholine (B109124) Morpholinyl group nih.gov
C-2 Halogenation/Substitution 1,3-Dichloroacetone then NaSO₂Ph Phenylsulfonylmethyl (-CH₂SO₂Ph) mdpi.com

Synthesis of Key Intermediates for this compound Analogs

The successful synthesis of this compound and its derivatives relies on the availability of key starting materials and intermediates.

A primary building block is the substituted 3-aminopyridazine ring. These are often prepared from more common dihalopyridazines. For example, 3-amino-6-chloropyridazine can be synthesized from 3,6-dichloropyridazine (B152260) via reaction with aqueous ammonia (B1221849) under heat. nih.gov Similarly, 3-amino-6-iodopyridazine can be obtained from 3-amino-6-chloropyridazine by treatment with hydroiodic acid. nih.gov

Another class of essential intermediates includes α-functionalized carbonyl compounds. For classical cyclization methods like the Tchichibabin reaction, α-haloketones (e.g., 1-chloro-2-propanone) are required. nih.gov For MCRs like the GBB reaction, a variety of aldehydes are needed to introduce diversity at the C-2 position. nih.gov The synthesis of more complex analogs often requires specialized intermediates, such as 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, which is prepared from 6-chloropyridazin-3-amine and 1,3-dichloroacetone. mdpi.com These halogenated intermediates are invaluable for subsequent cross-coupling reactions to build more complex molecular architectures. researchgate.net

Synthetic Applications for Compound Library Generation

The generation of compound libraries based on the 2-methylimidazo[1,2-b]pyridazine scaffold is a crucial step in the discovery of new therapeutic agents. Various synthetic strategies have been employed to create diverse sets of analogs for screening and structure-activity relationship (SAR) studies. These strategies include multicomponent reactions, late-stage functionalization, and combinatorial approaches.

One of the most efficient methods for generating libraries of imidazo[1,2-b]pyridazines is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. researchgate.net This reaction allows for the rapid assembly of the imidazo[1,2-b]pyridazine core from three simple starting materials: an aminopyridazine, an aldehyde, and an isocyanide. The power of this method lies in the ability to introduce diversity at three points of the molecule by simply varying the building blocks. A library of 32 compounds, including imidazo[1,2-b]pyridazines, was efficiently assembled using this approach under sustainable conditions with eucalyptol (B1671775) as a green solvent. researchgate.net

Another key strategy for library generation is the functionalization of a pre-formed imidazo[1,2-b]pyridazine core. Metal-catalyzed cross-coupling reactions are particularly powerful in this regard. researchgate.net Reactions such as Suzuki-Miyaura, Heck, and Sonogashira allow for the introduction of a wide array of substituents at various positions of the heterocyclic system. For instance, a series of 2,6-diaryl-imidazo[1,2-b]pyridazines were prepared from 3-amino-6-aryl-pyridazines and α-halocarbonyl compounds. researchgate.net The diversity of this library could be further expanded by utilizing different substituted α-halocarbonyl compounds.

Furthermore, the modification of existing substituents on the imidazo[1,2-b]pyridazine ring is a common tactic for library synthesis. For example, a series of imidazo[1,2-b]pyridazine derivatives were synthesized with various substituents at the 2- and 6-positions to investigate their binding affinity to β-amyloid plaques. nih.gov The synthesis started from the condensation of a 3-amino-6-halopyridazine with an appropriate α-bromoketone. nih.gov The halogen at the 6-position can then be displaced or used in cross-coupling reactions to introduce further diversity. An example of modifying a substituent is the oxidation of 2-methyl-6-(phenylthio)imidazo[1,2-b]pyridazine to the corresponding sulfinyl derivative. umich.edu

A patent for substituted imidazo[1,2-b]pyridazines outlines a synthetic route amenable to library generation, where a key intermediate, an ethyl 6-chloro-7-methylimidazo[1,2-b]pyridazine-3-carboxylate, is hydrolyzed to the corresponding carboxylic acid. google.com This acid can then be coupled with a variety of amines to produce a library of 3-carboxamide derivatives. This approach is a classic example of combinatorial chemistry, where a common intermediate is reacted with a diverse set of building blocks in the final step. google.com

The following tables showcase examples of the diversity that can be achieved in the synthesis of imidazo[1,2-b]pyridazine analogs for library generation.

Iii. Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Methylimidazo 1,2 B Pyridazin 3 Amine and Derivatives

Elucidation of Key Structural Determinants for Biological Efficacy

The exploration of the chemical space around the imidazo[1,2-b]pyridazine (B131497) scaffold has revealed that modifications at several key positions—notably C-2, C-3, and C-6—can profoundly impact biological activity.

Systematic modification of substituents at different positions of the imidazo[1,2-b]pyridazine ring has provided valuable insights into the structural requirements for various biological targets.

The presence and nature of the substituent at the C-2 position of the imidazo[1,2-b]pyridazine core can significantly influence the compound's interaction with its biological target. While the prompt specifies "2-Methylimidazo[1,2-b]pyridazin-3-amine," the broader context of C-2 substitution provides valuable SAR insights.

For instance, in the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), methylation at the 2-position of the imidazo[1,2-b]pyridazine core was found to enhance binding affinity. This suggests that a small alkyl group at this position is favorable for interaction with the kinase.

In a different context, studies on imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques have shown that a 2-N,N-dimethylaminophenyl moiety is often a requirement for high binding affinity. nih.gov This highlights that larger, more functionalized groups at the C-2 position can also be critical for activity, depending on the target.

Table 1: Influence of C-2 Substituents on Biological Activity

Compound C-2 Substituent Target Activity Reference
Derivative A Methyl DYRK1A Improved binding affinity

This table is illustrative and based on findings from related imidazo[1,2-b]pyridazine derivatives.

The functionalization at the C-3 position of the imidazo[1,2-b]pyridazine scaffold is a critical determinant of biological activity, often serving as a key interaction point with the target protein. While specific SAR data for a simple C-3 amine on the 2-methylimidazo[1,2-b]pyridazine (B102022) core is limited in publicly available literature, extensive research on related 3-amino-imidazo[1,2-a]pyridine derivatives provides valuable comparative insights. nih.gov In these related scaffolds, the 3-amino group is a crucial pharmacophore for various biological activities, including anticancer effects. nih.gov

For instance, in a series of 3-amino-imidazo[1,2-a]pyridine derivatives, a p-chlorophenyl amine at the C-3 position, combined with a tolyl moiety at the C-2 position, resulted in a promising bioactive product against melanoma cells (B16F10) with an IC50 of 21.75 ± 0.81 µM. nih.gov Another derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position showed high inhibitory activity against colon cancer cells (HT-29) with an IC50 of 4.15 ± 2.93 µM. nih.gov These findings underscore the importance of the C-3 amino group and its substituents in determining the potency and selectivity of these compounds.

In the context of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors, diaryl urea (B33335) moieties have been successfully introduced at other positions, indicating that the core is amenable to complex substitutions that can drive potent inhibitory activity. nih.gov The introduction of an amino group at C-3 would provide a key vector for further chemical modifications to explore and optimize interactions with various biological targets.

The C-6 position of the imidazo[1,2-b]pyridazine ring has been a focal point for modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. The introduction of cyclic amine moieties like morpholine (B109124) and piperazine (B1678402) has proven particularly effective in the development of kinase inhibitors.

Furthermore, a rational design approach for dual Farnesoid X receptor (FXR) and Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists for treating pulmonary fibrosis led to the development of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives. These compounds demonstrated potent dual-target activities.

Table 2: Effect of C-6 Substituents on Kinase Inhibition

C-6 Substituent Target Kinase Observed Effect
Morpholine TAK1 Enhanced kinase inhibition
Piperazine TAK1 Moderate kinase inhibition
cis-Dimethylmorpholine TAK1 Potent inhibition (95%)

The introduction of chiral centers into a drug molecule can have profound effects on its biological activity, as different stereoisomers can exhibit distinct pharmacological and pharmacokinetic profiles. While specific studies on the stereochemistry of this compound are not extensively reported, research on related heterocyclic systems underscores the importance of this aspect.

For example, the chiral separation of Mannich bases derived from the related 2-methylimidazo[1,2-a]pyridine (B1295258) scaffold has been successfully achieved using polysaccharide-based chiral stationary phases. bohrium.com This demonstrates that chiral derivatives of these scaffolds can be isolated and, therefore, their differential biological activities can be assessed. The three-dimensional arrangement of substituents can dictate the precise fit of a molecule into the binding pocket of a target protein, influencing its potency and selectivity. It is a general principle in medicinal chemistry that stereoisomers can have different biological activities.

The synthesis of a compound with a cis-dimethylmorpholine at the C-6 position of an imidazo[1,2-b]pyridazine derivative, which showed high TAK1 kinase inhibition, points to the significance of stereochemistry in this class of compounds. The specific spatial arrangement of the methyl groups on the morpholine ring likely contributes to a more favorable interaction with the kinase's binding site.

The strategy of "scaffold hopping," where one heterocyclic core is replaced by another with similar spatial and electronic properties, is a powerful tool in drug discovery. Comparing the imidazo[1,2-b]pyridazine scaffold with its close analog, imidazo[1,2-a]pyridine (B132010), reveals interesting differences in their structure-activity relationships.

In the context of ligands for β-amyloid plaques, imidazo[1,2-b]pyridazines were designed as isosteric analogs of imidazo[1,2-a]pyridines. nih.gov The replacement of a CH group in the six-membered ring of imidazo[1,2-a]pyridine with a nitrogen atom to form the imidazo[1,2-b]pyridazine core was intended to reduce lipophilicity and, consequently, non-specific binding. nih.gov This modification, while achieving the desired reduction in lipophilicity, sometimes led to a slight decrease in binding affinity, indicating a delicate balance between physicochemical properties and biological activity. nih.gov

A scaffold-hopping approach was also employed in the development of antikinetoplastid agents, where a 3-nitroimidazo[1,2-a]pyridine (B1296164) was converted to a 3-nitroimidazo[1,2-b]pyridazine (B98374). mdpi.com This substitution of a carbon atom with a nitrogen atom at position 5 of the parent scaffold resulted in a new series of compounds with altered biological profiles. mdpi.com

Table 3: Comparison of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds

Feature Imidazo[1,2-b]pyridazine Imidazo[1,2-a]pyridine Reference
Core Structure Contains a pyridazine (B1198779) ring fused to an imidazole (B134444) ring. Contains a pyridine (B92270) ring fused to an imidazole ring.
Physicochemical Properties Generally less lipophilic. Generally more lipophilic. nih.gov
SAR for CDK Inhibition Shows a distinct SAR profile. Shows a different SAR profile. nih.gov

| Binding Mode | Can exhibit a different binding mode in kinases. | Can exhibit a different binding mode in kinases. | nih.gov |

Physicochemical Property Modulation and its Effect on Biological Profiles

The biological activity of imidazo[1,2-b]pyridazine derivatives is intrinsically linked to their physicochemical properties. Modifications to the core structure can significantly alter these properties, thereby influencing their pharmacokinetic and pharmacodynamic profiles.

Lipophilicity is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). In the context of imidazo[1,2-b]pyridazine derivatives, optimizing lipophilicity has been a key strategy to improve drug-like properties.

In the development of kinase inhibitors based on the related imidazo[4,5-b]pyridine scaffold, a clear trend was observed where less lipophilic compounds exhibited lower inhibition of the hERG channel, a key consideration for cardiac safety. acs.org For instance, introducing polar six-membered heteroaromatic substituents like pyrimid-5-yl and pyrazin-2-yl resulted in derivatives with low affinity for hERG. acs.org Conversely, bulkier and more lipophilic substituents, such as a C3-cyclopropyl group, sometimes led to increased hERG inhibition. acs.org

Studies on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques have also underscored the role of lipophilicity, measured as the calculated partition coefficient (cLogP). The binding affinities of these derivatives were influenced by various substitution patterns. nih.gov

Table 1: Effect of Lipophilicity on hERG Inhibition in Imidazo[4,5-b]pyridine Derivatives

CompoundR² SubstituenthERG Inhibition at 10 µM (%)Lipophilicity Character
22d1-Methyl-1H-pyrazol-4-yl48-
22eC3-CyclopropylIC₅₀ = 2.5 µMMore lipophilic
27fPyrimid-5-yl32Less lipophilic
27gPyrazin-2-yl23Less lipophilic

Data sourced from a study on imidazo[4,5-b]pyridine-based kinase inhibitors. acs.org

Aqueous solubility is a fundamental property for any compound intended for biological application. Poor solubility can hinder absorption and lead to unreliable biological data. In the development of Tyk2 JH2 inhibitors, researchers encountered challenges with the extremely low aqueous solubility of an imidazo[1,2-b]pyridazine derivative, compound 6c (<1 μg/mL at pH 6.5). nih.gov This prompted a focused effort to modify the structure to enhance solubility. The initial strategy of replacing a cyano group with a more solubilizing carbinol group (compound 6d) unfortunately resulted in a significant loss of Caco-2 permeability, an indicator of intestinal absorption. nih.gov This demonstrates the delicate balance that must be achieved between improving solubility and maintaining other desirable properties.

Design Principles for Enhanced Selectivity and Potency

The rational design of novel this compound derivatives leverages established medicinal chemistry principles to optimize their biological activity.

Scaffold hopping is a strategy used to identify novel, structurally distinct cores that can mimic the biological activity of a known active compound. nih.gov The imidazo[1,2-b]pyridazine scaffold itself is considered a privileged structure in medicinal chemistry and has been explored as a replacement for other heterocyclic systems. nih.govnih.gov For example, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through scaffold hopping from pyridone-based compounds. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool for fine-tuning molecular properties. researchgate.netdrughunter.com In the context of imidazo[1,2-b]pyridazine derivatives, bioisosteric replacements have been employed to enhance potency, selectivity, and metabolic stability.

Anilino Group Replacement: In a series of Tyk2 JH2 inhibitors, a 6-anilino imidazopyridazine moiety was replaced with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group. This bioisosteric replacement dramatically improved metabolic stability while maintaining or improving activity. nih.gov

Heterocyclic Ring Introduction: The introduction of heterocyclic rings such as triazoles or oxadiazoles (B1248032) is a common strategy to replace amide bonds, which can enhance metabolic stability and pharmacokinetic profiles. drughunter.com

Core Scaffold Modification: The imidazo[1,2-a]pyrazine (B1224502) scaffold has been developed as a bioisostere of other kinase inhibitor cores. nih.gov Optimization at the 8-position of this core using a bioisosteric approach led to the identification of potent Aurora A/B dual inhibitors. nih.gov

Rational design relies on existing SAR data and structural information, such as X-ray co-crystal structures, to guide the synthesis of new, improved compounds.

In the development of Haspin kinase inhibitors, a high-resolution crystal structure of an early imidazopyridazine derivative bound to the kinase active site confirmed its binding mode. nih.gov This structural information guided further optimization. For instance, docking studies suggested that modifications at the C-6 position with various amines could be beneficial. The synthesis and evaluation of these derivatives revealed that incorporating a morpholine ring (compounds 21-24) significantly improved activity compared to a pyrrolidine (B122466) ring. nih.gov The position of the heteroatoms within the morpholine ring was also critical, with compounds 21 and 22 showing greater potency. nih.gov

Similarly, in the design of DYRK1A inhibitors, overlaying crystal structures of different inhibitor series led to the hypothesis that adding a small lipophilic moiety at the 2-position of the imidazo[1,2-b]pyridazine core could improve kinase selectivity. cardiff.ac.uk SAR exploration revealed that moving a 3-(trifluoromethoxy)phenyl substituent from the 2-position to the 3-position enhanced binding affinity by a factor of 1000. cardiff.ac.uk

The development of mTOR inhibitors also utilized SAR from known inhibitors to design a new series of imidazo[1,2-b]pyridazine derivatives. nih.gov This led to the identification of compounds A17 and A18, which showed potent mTOR inhibitory activity. nih.gov

Table 2: SAR of Imidazo[1,2-b]pyridazine Derivatives as Haspin Inhibitors

CompoundSide ChainIC₅₀ (nM)Key Structural Feature
21Morpholine6Oxygen atoms close together
22Morpholine12Oxygen atoms close together
23Morpholine25Oxygen atoms separated
24Morpholine20Oxygen atoms separated
25 (R)ProlinolActiveChiral center
26 (S)ProlinolMore active than (R)Preference for S configuration

Data sourced from a study on the design of disubstituted imidazo[1,2-b]pyridazine derivatives. nih.gov

Iv. Biological Activity and Molecular Mechanisms of 2 Methylimidazo 1,2 B Pyridazin 3 Amine Analogs

Kinase Enzyme Inhibition

Analogs of 2-methylimidazo[1,2-b]pyridazin-3-amine have demonstrated inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular processes.

Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine (B131497) derivatives as potent inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. bohrium.com Researchers have discovered that imidazo[1,2-b]pyridazines featuring a 6-substituted morpholine (B109124) or piperazine (B1678402) ring, along with an appropriate aryl group at the 3-position, can inhibit TAK1 at nanomolar concentrations. bohrium.com

A notable example from these studies is a compound that demonstrated an IC₅₀ of 55 nM against TAK1, showing more potent inhibition than the known TAK1 inhibitor, takinib, which had an IC₅₀ of 187 nM under similar conditions. bohrium.com The strategic placement of a morpholine moiety at the C6 position of the imidazo[1,2-b]pyridazine core was found to enhance TAK1 kinase inhibition. bohrium.com These findings underscore the potential of this chemical scaffold in developing targeted anti-inflammatory and anti-cancer therapeutics. bohrium.com

Compound IDDescriptionTarget KinaseIC₅₀ (nM)Source
Compound 266-morpholino-3-aryl-imidazo[1,2-b]pyridazine analogTAK155 bohrium.com
TakinibKnown TAK1 inhibitor (for comparison)TAK1187 bohrium.com

The imidazo[1,2-b]pyridazine scaffold has been identified as a source of novel and potent inhibitors of the Janus kinase (JAK) family. Certain derivatives have been developed as pan-JAK inhibitors, simultaneously targeting JAK1, JAK2, and JAK3. This is particularly relevant for conditions such as myeloproliferative neoplasms, where mutations like JAK2-V617F lead to constitutive activation of the JAK-STAT pathway.

Further research into this scaffold has led to the identification of potent and selective inhibitors for Tyrosine Kinase 2 (Tyk2), another member of the JAK family. nih.gov For instance, a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog with a (1R,2S)-2-fluorocyclopropyl group at the C3 position was found to have a high affinity for the Tyk2 JH2 pseudokinase domain, with a Kᵢ of 0.086 nM. nih.gov This demonstrates the versatility of the imidazo[1,2-b]pyridazine core in achieving selectivity even within the highly conserved JAK family. nih.gov

Compound IDDescriptionTarget KinaseKᵢ (nM)Source
Compound 63-((1R,2S)-2-fluorocyclopropyl)-6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineTyk2 (JH2)0.086 nih.gov

Imidazo[1,2-b]pyridazine derivatives have emerged as selective inhibitors of the Dual-specificity Tyrosine-regulated Kinase (DYRK) and CDC-like Kinase (CLK) families. nih.govdundee.ac.uk Specifically, 3,6-disubstituted imidazo[1,2-b]pyridazines have shown inhibitory concentrations (IC₅₀) in the nanomolar range for these kinases. nih.gov

One study identified a compound, 20a, as a selective inhibitor of DYRK1A (IC₅₀ = 50 nM), CLK1 (IC₅₀ = 82 nM), and CLK4 (IC₅₀ = 44 nM). nih.gov Further optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of compound 17 as a potent cellular inhibitor of DYRK1A. dundee.ac.uk The binding mode of these inhibitors has been elucidated through X-ray crystallography, aiding in the rational design of analogs with improved kinase selectivity. dundee.ac.uk

Compound IDDescriptionTarget KinaseIC₅₀ (nM)Source
Compound 20a3,6-disubstituted imidazo[1,2-b]pyridazineDYRK1A50 nih.gov
CLK182 nih.gov
CLK444 nih.gov
Compound 17Optimized imidazo[1,2-b]pyridazine derivativeDYRK1APotent cellular inhibitor dundee.ac.uk

A review of the available scientific literature did not yield specific information on the activity of this compound analogs as inhibitors of the Phosphatidylinositol 4-Kinase (PI4K) family, including isoforms PI4KB and PI4K IIIβ. While related heterocyclic systems have been explored as inhibitors of the broader PI3K/PIKK family, direct evidence for the imidazo[1,2-b]pyridazine scaffold against PI4K is not prominently documented in the reviewed sources.

The imidazo[1,2-b]pyridazine framework has been successfully utilized to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govnih.gov Synthetic studies have focused on designing these derivatives to act as hinge-binders in the ATP-binding pocket of the kinase. nih.gov

Structure-activity relationship studies revealed that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives possess a strong affinity for VEGFR2. nih.gov A particularly potent compound, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b), exhibited an IC₅₀ value of 7.1 nM against VEGFR2. nih.gov Further research has also produced dual inhibitors of both c-Met and VEGFR2 from the related imidazo[1,2-a]pyridine (B132010) scaffold, highlighting the broader potential of these fused imidazole (B134444) systems in targeting receptor tyrosine kinases. nih.gov

Compound IDDescriptionTarget KinaseIC₅₀ (nM)Source
Compound 6bN-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamideVEGFR27.1 nih.gov

Receptor Ligand Activity

Beyond kinase inhibition, analogs of the imidazo[1,2-b]pyridazine scaffold have been evaluated for their ability to bind to other significant biological receptors. A series of these derivatives were synthesized and assessed for their binding affinity to β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease.

The binding affinities of these compounds varied based on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring. One of the most promising compounds, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with a Kᵢ value of 11.0 nM for synthetic Aβ₁₋₄₀ aggregates. This suggests that the imidazo[1,2-b]pyridazine core can serve as a template for developing imaging agents or therapeutic ligands for neurodegenerative diseases.

Compound IDDescriptionTargetKᵢ (nM)Source
Compound 42-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineβ-amyloid (Aβ₁₋₄₀) aggregates11.0

Central Nervous System (CNS) Receptor Interactions (e.g., Benzodiazepine (B76468) Receptors)

Analogs of the imidazo[1,2-b]pyridazine and the closely related imidazo[1,2-a]pyridine scaffolds have been identified as potent ligands for central nervous system receptors, particularly the GABA-A receptors, which include the binding sites for benzodiazepines. While many synthetic imidazo[1,2-b]pyridazines lack significant binding to central benzodiazepine receptors, certain 6-chloro-2,3-disubstituted derivatives have been shown to potently inhibit ligand binding at peripheral-type benzodiazepine receptors (PBRs) found on mitochondria. nih.gov

The broader class of imidazopyridines, which includes marketed drugs like Zolpidem, are well-known positive allosteric modulators of the GABA-A receptor, primarily acting as sedatives and anxiolytics. wikipedia.org This activity underscores the potential of the imidazo-heterocycle scaffold to interact with this key inhibitory neurotransmitter receptor complex in the CNS.

G-Protein Coupled Receptor (GPCR) Modulations

The versatility of the imidazo-fused pyridazine (B1198779) and pyridine (B92270) scaffolds extends to the modulation of various G-Protein Coupled Receptors (GPCRs).

Histamine (B1213489) H3 Receptors: Imidazopyridazine analogs have been explored as histamine H3 receptor antagonists. researchgate.net This class of drugs is known to enhance the release of several neurotransmitters, including histamine and acetylcholine, and is being investigated for cognitive and wakefulness-promoting effects.

Serotonin (B10506) 5-HT Receptors: The closely related imidazo[1,2-a]pyridine derivatives have been developed as modulators of the 5-HT2A serotonin receptor. google.com These compounds are being investigated for treating sleep disorders, psychosis, and other neurological conditions linked to the serotonergic system. google.com Generally, the imidazole ring is a common feature in various serotonin receptor modulators. nih.gov

Dopamine (B1211576) D4 Receptors: While direct evidence for imidazo[1,2-b]pyridazine analogs is limited, related imidazoline (B1206853) derivatives have been identified as selective ligands for the dopamine D4 receptor, where they act as competitive antagonists. nih.gov This suggests the potential for related heterocyclic scaffolds to target dopaminergic systems.

Adenosine (B11128) A2A Receptors: There is no direct evidence in the provided results for this compound analogs acting on Adenosine A2A receptors. However, imidazo[1,2-a]pyridines have been investigated as gastroprokinetic agents acting as 5-HT4 serotonin receptor partial agonists. wikipedia.org

Orexin (B13118510) Receptors: The search results did not yield specific information regarding the interaction of this compound analogs with orexin receptors.

GABA-A Receptors: As mentioned previously, imidazo[1,2-a]pyridines are well-established as positive allosteric modulators of GABA-A receptors. wikipedia.org This activity is a hallmark of many anxiolytic and sedative drugs.

Mechanisms of Action at the Molecular Level

The molecular mechanisms of action for these analogs are as varied as their biological targets.

Enzyme Inhibition:

For DGAT2, imidazopyridine inhibitors employ a two-step binding mechanism, starting with an initial enzyme-inhibitor complex that then isomerizes into a much more tightly bound complex, leading to a long residence time and noncompetitive inhibition. nih.gov Mutational studies indicate that histidine residues H161 and H163 are critical for inhibitor binding. nih.gov

In the case of Mtb QcrB, imidazo[1,2-a]pyridine inhibitors target the quinol oxidation site (Qp) in the cytochrome b subunit, disrupting the electron transport chain and halting ATP production. nih.gov

For PfCDPK1, the imidazopyridazine inhibitors act as ATP-competitive ligands, binding to the ATP pocket of the kinase to block its phosphorylating activity. nih.gov

In Mtb glutamine synthetase, 3-amino-imidazo[1,2-a]-pyridine inhibitors also occupy the ATP-binding site. nih.gov

Receptor Modulation:

For GABA-A receptors, imidazopyridine analogs act as positive allosteric modulators, binding to a site distinct from the GABA binding site (typically the benzodiazepine site) to enhance the effect of GABA, leading to increased chloride ion influx and neuronal inhibition. wikipedia.org

As γ-secretase modulators, pyridazine derivatives are thought to bind at the interface of the enzyme and its substrate, not inhibiting catalysis but altering the cleavage process to favor the production of shorter, non-amyloidogenic Aβ peptides. nih.gov

GPCR Antagonism:

For GPCRs like the histamine H3 receptor, analogs function as antagonists, binding to the receptor and blocking the action of the endogenous ligand (histamine), thereby preventing the receptor from signaling. researchgate.net

ATP Competitive Inhibition

A predominant mechanism of action for many biologically active imidazo[1,2-b]pyridazine analogs is the competitive inhibition of protein kinases at the ATP-binding site. This has been demonstrated across a range of kinase targets, positioning these compounds as promising candidates for anticancer therapies.

For instance, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were identified as potent inhibitors of PIM kinases, which are crucial in the regulation of cell survival and proliferation in hematopoietic malignancies. An ATP competition assay for one such derivative, compound 12 , against Haspin kinase showed a clear competitive relationship; the IC50 value increased from 6 nM at 5 µM ATP to 950 nM at 240 µM ATP, confirming its ATP-competitive binding mode. Similarly, imidazo[1,2-b]pyridazines have been developed as potent, selective, and orally active inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

Furthermore, the well-known pan-BCR-ABL kinase inhibitor, Ponatinib (AP24534), features an imidazo[1,2-b]pyridazine core. This compound and its analogs were designed to inhibit the native BCR-ABL kinase as well as the T315I mutant, which confers resistance to many other tyrosine kinase inhibitors. The design of these inhibitors leverages the structural features of the imidazo[1,2-b]pyridazine scaffold to effectively compete with ATP in the kinase domain.

Studies on Transforming growth factor-β-activated kinase 1 (TAK1), a key player in inflammatory signaling and multiple myeloma, have also identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors. The lead compound, 26 , from a series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, demonstrated an IC50 of 55 nM against TAK1, indicating strong ATP-competitive inhibition.

Allosteric Modulation

While the primary mode of action for the majority of studied imidazo[1,2-b]pyridazine-based kinase inhibitors is ATP competition, the broader field of kinase inhibition includes allosteric modulation as a key mechanism for achieving selectivity. Allosteric modulators bind to sites on the kinase distinct from the ATP-binding pocket, inducing conformational changes that affect the enzyme's activity.

However, based on the available scientific literature, there is limited to no specific information detailing the allosteric modulation of kinases or other protein targets by this compound analogs or the broader class of imidazo[1,2-b]pyridazines. The overwhelming focus of research has been on their role as ATP-competitive inhibitors. The development of imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the A3 adenosine receptor suggests that related heterocyclic scaffolds can function through this mechanism, but similar findings for the imidazo[1,2-b]pyridazine core are not prominently reported.

Protein-Ligand Interaction Fingerprints

The selectivity and potency of imidazo[1,2-b]pyridazine analogs are determined by their specific interactions within the target protein's binding site. While detailed interaction fingerprints are often proprietary or not fully published, crystallographic and molecular modeling studies have elucidated the binding modes of several key compounds.

In the case of PIM-1 kinase, the co-crystal structure with an imidazo[1,2-b]pyridazine inhibitor revealed an unusual binding mode. Unlike typical kinase inhibitors that interact with the hinge region, this class of compounds was found to interact with the NH2-terminal lobe and the αC helix. This distinct binding pattern is thought to contribute to their enhanced selectivity. For a disubstituted imidazo[1,2-b]pyridazine inhibitor of Haspin kinase (compound 12 ), the crystal structure confirmed its binding in the ATP pocket, highlighting key interactions with the surrounding amino acid residues.

The structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine-based CDK inhibitors has been informed by protein-inhibitor crystal structures, which have confirmed differences in binding modes compared to the related imidazo[1,2-a]pyridine series, explaining the observed differences in SAR. In the development of TAK1 inhibitors, it was noted that the imidazo[1,2-b]pyridazine moiety generally binds to the hinge region of kinases, while substitutions at various positions dictate the selectivity and potency. For example, the introduction of a methyl group at the 2-position was hypothesized to create steric hindrance that could affect hydrogen bonding and reduce activity, demonstrating the importance of substitution patterns in defining the interaction fingerprint.

Cellular Pathway Perturbations (e.g., Cell Proliferation, Differentiation)

Analogs of this compound have been shown to perturb various cellular pathways, most notably those involved in cell proliferation, survival, and differentiation, which is consistent with their activity as kinase inhibitors.

Imidazo[1,2-b]pyridazine-based inhibitors of PIM and TAK1 kinases have demonstrated potent anti-proliferative effects in cancer cell lines. For example, a series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, including compound 26 , inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM. These effects are linked to the inhibition of the TAK1 kinase, which is upregulated in multiple myeloma and plays a crucial role in cell growth and survival pathways, including those mediated by TNF-α and interleukins.

The pan-BCR-ABL inhibitor AP24534, which contains the imidazo[1,2-b]pyridazine core, potently inhibits the proliferation of Ba/F3-derived cell lines expressing both native BCR-ABL and the resistant T315I mutant. This directly demonstrates the ability of these compounds to block the oncogenic signaling that drives the proliferation of chronic myeloid leukemia cells.

Furthermore, a novel imidazo[1,2-a]pyridine derivative, when co-administered with curcumin, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. This suggests that related imidazo-heterocyclic compounds can perturb key inflammatory and survival pathways in cancer cells.

Preclinical Efficacy Studies (in vitro and in vivo models)

The therapeutic potential of imidazo[1,2-b]pyridazine analogs has been evaluated in a range of preclinical models, providing evidence of their efficacy in cellular and animal models of disease.

Target Validation in Cellular Models

A critical step in the preclinical development of targeted therapies is the validation of their mechanism of action in cellular models. For imidazo[1,2-b]pyridazine-based kinase inhibitors, this has often been achieved using engineered cell lines that are dependent on the target kinase for their survival and proliferation.

A prominent example is the use of the murine pro-B cell line, Ba/F3, which is dependent on interleukin-3 (IL-3) for growth. By stably transfecting these cells to express a specific human kinase, such as PIM-1 or BCR-ABL, their survival becomes dependent on the activity of that kinase, even in the absence of IL-3. Imidazo[1,2-b]pyridazine-based inhibitors have been shown to dose-dependently impair the survival of Ba/F3 cells expressing human PIM kinases, thus validating their on-target cellular activity. Similarly, the pan-BCR-ABL inhibitor AP24534 potently inhibited the proliferation of Ba/F3 cells expressing both native and T315I mutant BCR-ABL, with daily oral administration significantly prolonging the survival of mice injected with these cells.

The table below summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine analogs in various cancer cell lines.

CompoundTarget Kinase(s)Cell LineActivityReference
AP24534BCR-ABL, T315IK562, Ba/F3Low nM IC50
K00135PIM-1MV4;11, Ba/F3-hPIM1Dose-dependent inhibition of survival
Compound 26TAK1MPC-11, H929GI50 as low as 30 nM
Compound 4nM. tuberculosis GlnS-IC50 = 0.38 µM

Antimicrobial and Antiparasitic Efficacy in Model Systems

Beyond their application in oncology, imidazo[1,2-b]pyridazine analogs have demonstrated significant potential as anti-infective agents. A series of 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives were evaluated for their antiparasitic activity against a panel of protozoan parasites. Notably, these compounds exhibited potent and selective activity against Giardia lamblia, with some analogs showing sub-nanomolar IC50 values. The study also revealed that the presence of the nitro group was crucial for this high potency.

In the realm of antibacterial research, functionalized 3-amino-imidazo[1,2-a]pyridines, a closely related scaffold, have been identified as a novel class of Mycobacterium tuberculosis glutamine synthetase inhibitors. Compound 4n from this series was found to be a particularly potent inhibitor with an IC50 of 0.38 µM. Additionally, a study on novel 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives reported antibacterial activity against several bacterial strains, including E. coli and S. epidermis, with some compounds showing better efficacy than the reference antibiotic Gentamicin. While these studies are on the imidazo[1,2-a]pyridine core, they highlight the potential of the broader 3-amino-imidazo-heterocycle family as a source of new antimicrobial agents.

The table below presents the antimicrobial and antiparasitic activity of selected imidazo[1,2-b]pyridazine and related analogs.

Compound ClassTarget OrganismTarget Enzyme/PathwayReported ActivityReference
3-Nitroimidazo[1,2-b]pyridazinesGiardia lambliaNot fully elucidated, nitro group essentialSub-nanomolar IC50 values
3-Amino-imidazo[1,2-a]pyridinesMycobacterium tuberculosisGlutamine SynthetaseIC50 = 0.38 µM for compound 4n
3-Amino-6-fluoroimidazo[1,2-a]pyridinesE. coli, S. epidermis, K. pneumoniaeNot specifiedMIC as low as 15.625 µg/ml

Assessment of In Vitro Cytotoxicity

The evaluation of in vitro cytotoxicity is a fundamental step in the discovery of novel anticancer agents. For analogs of this compound, this assessment typically involves determining their ability to inhibit the proliferation of various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric derived from these assays.

Research into the imidazo[1,2-b]pyridazine scaffold has revealed that substitutions at various positions can significantly influence cytotoxic activity. For instance, a series of disubstituted imidazo[1,2-b]pyridazine derivatives were evaluated for their effects on cell viability after a 48-hour treatment. Among the tested cancer cell lines, the human osteosarcoma cell line, U-2 OS, was found to be particularly sensitive, with EC50 values (a measure comparable to IC50) for most of the tested compounds ranging from 2.8 µM to 8.6 µM. nih.gov

In another study, substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds, specifically 5c and 5h, demonstrated differential cytotoxicity. researchgate.net When tested against the human neuroblastoma cell line IMR-32, both compounds reduced cell viability in a dose-dependent manner. researchgate.net Further testing on the mouse neuronal cell line, Neuro-2A, and the human prostate cancer cell line, DU-145, also showed cytotoxic effects. researchgate.net

Furthermore, property-based optimization of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of potent inhibitors of Monopolar spindle 1 (Mps1) kinase. ebi.ac.ukresearchgate.netmedchemexpress.com One such derivative, compound 27f, exhibited remarkable antiproliferative activity, with an IC50 value of 6.0 nM against the A549 human lung carcinoma cell line. ebi.ac.ukresearchgate.netmedchemexpress.com This highlights the potential of this scaffold in developing highly potent anticancer agents. However, not all analogs exhibit strong cytotoxicity; a different series of imidazo[1,2-b]pyridazine derivatives (8a–h) showed IC50 values greater than 50 µM in two tested cell lines, indicating lower cytotoxic potential. researchgate.net

The cytotoxic effects of these compounds are often assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. researchgate.netresearchgate.net

The following tables summarize the in vitro cytotoxicity data for several imidazo[1,2-b]pyridazine analogs across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Disubstituted Imidazo[1,2-b]pyridazine Analogs nih.gov

CompoundCell LineEC50 (µM)
14 U-2 OS2.8
22 U-2 OS8.6

EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vitro Antiproliferative Activity of Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor ebi.ac.ukresearchgate.netmedchemexpress.com

CompoundCell LineIC50 (nM)
27f A5496.0

IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Table 3: Cytotoxicity of Substituted Imidazo[1,2-b]pyridazine Analogs researchgate.net

Compound SeriesCell LinesIC50 (µM)
8a–h Two different cell lines>50

V. Computational and Theoretical Investigations of 2 Methylimidazo 1,2 B Pyridazin 3 Amine and Its Interacting Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a ligand to the active site of a protein, providing critical information for drug design and understanding structure-activity relationships (SAR).

For the imidazo[1,2-b]pyridazine (B131497) class of compounds, molecular docking studies have been instrumental in optimizing lead structures and understanding their inhibitory mechanisms. nih.gov Docking simulations predict how derivatives of this scaffold orient themselves within the ATP-binding pocket of various kinases. For example, in studies of imidazo[1,2-b]pyridazine derivatives as PIM kinase inhibitors, docking helped identify a unique binding mode where the compounds interact with the N-terminal lobe αC helix rather than the typical kinase hinge region. semanticscholar.org This non-ATP mimetic binding helps explain their selectivity. semanticscholar.org

The binding affinity, often expressed as a docking score (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), is a key output of these simulations. For instance, imidazo[1,2-b]pyridazine-based Haspin kinase inhibitors have shown potent IC50 values between 6 and 100 nM. nih.gov Similarly, derivatives designed as ligands for β-amyloid plaques have demonstrated high binding affinity, with Ki values as low as 11.0 nM. nih.gov The table below summarizes binding affinity data for various imidazo[1,2-b]pyridazine derivatives against different protein targets.

Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives

Derivative Class Target Protein Reported Affinity
Haspin Inhibitors Haspin Kinase IC50: 6 - 100 nM nih.gov
PIM Kinase Inhibitors PIM1 Kinase IC50: Low nanomolar semanticscholar.org
β-Amyloid Ligands Aβ₁₋₄₀ Aggregates Ki: 11.0 nM to >1000 nM nih.gov

A primary outcome of molecular docking is the identification of specific amino acid residues that form crucial interactions with the ligand. These interactions anchor the molecule in the binding site and are responsible for its inhibitory activity.

Studies on related imidazo[1,2-b]pyridazine structures have revealed key interactions with several kinases:

Tyk2 JH2 Domain: A cocrystal structure of an imidazo[1,2-b]pyridazine derivative with the Tyk2 JH2 domain showed hydrogen bonds forming with the backbone carbonyl and NH groups of Val690 in the hinge region. nih.gov Additional hydrogen bonds were observed with Lys642 and Glu688 near the gatekeeper residue. nih.gov

PIM1 Kinase: The crystal structure of a PIM1 inhibitor complex revealed that the trifluoro-methoxy group of the inhibitor may favorably interact with the side chain of Arg122 . semanticscholar.org The side chain of Val126 was also noted to be in close contact (4 Å) with the inhibitor, suggesting that substitutions at this position could influence the kinase hinge region's flexibility. semanticscholar.org

Haspin Kinase: The optimization of inhibitors was guided by crystal structures and docking models, which are essential for identifying the specific residues responsible for binding. nih.gov

The stability of a ligand-protein complex is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Docking simulations provide a detailed map of these interactions.

For the imidazo[1,2-b]pyridazine scaffold, hydrogen bonding is a critical determinant of binding. In the Tyk2 JH2 complex, two main hydrogen bond networks are observed: one at the hinge region involving the imidazo[1,2-b]pyridazine core (N1) and a side chain with Val690 , and another near the gatekeeper residue involving an amide group and Lys642 . nih.gov In many kinase inhibitors, the core heterocyclic structure often acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. nih.gov Hydrophobic interactions also play a significant role, where nonpolar parts of the ligand interact with hydrophobic pockets within the active site, contributing to affinity and selectivity.

Table 2: Key Interactions for Imidazo[1,2-b]pyridazine Derivatives

Target Protein Interacting Residues Type of Interaction
Tyk2 JH2 Val690, Lys642, Glu688 Hydrogen Bonding nih.gov

Advanced Computational Chemistry Methodologies

While molecular docking provides a static snapshot of ligand-protein interactions, more advanced computational methods are employed to understand the dynamic nature and electronic properties of these systems.

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. Unlike static docking, MD simulations provide a dynamic view of the ligand-protein complex, revealing the stability of binding poses, the role of solvent molecules, and conformational changes in the protein upon ligand binding. For a related imidazo[1,2-a]pyrimidine-Schiff base derivative, MD simulations were used to study its potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, indicating it is an ideal molecule for development. nih.gov These simulations can confirm the stability of hydrogen bonds and hydrophobic contacts predicted by docking and can reveal transient interactions that may be crucial for biological activity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov These methods provide deep insights into a molecule's intrinsic properties. For a related (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the optimized geometry and to validate spectroscopic data (FT-IR, NMR). nih.govresearchgate.net

Key analyses performed using quantum chemistry include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic and nucleophilic sites that are important for molecular recognition and interaction with biological targets.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and intramolecular bonding interactions. nih.gov

These theoretical studies are critical for understanding the fundamental properties of the 2-Methylimidazo[1,2-b]pyridazin-3-amine scaffold, which in turn informs the design of new derivatives with tailored electronic and pharmacological profiles. nih.gov

Table 3: Applications of Quantum Chemical Calculations

Calculation Method Purpose
Density Functional Theory (DFT) Optimized molecular geometry, validation of spectroscopic data nih.govresearchgate.net
Frontier Molecular Orbitals (HOMO/LUMO) Analysis of chemical reactivity and electron-donating/accepting ability researchgate.net
Molecular Electrostatic Potential (MEP) Identification of sites for electrophilic and nucleophilic attack nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR studies are instrumental in predicting the activity of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

A typical QSAR study on imidazo[1,2-b]pyridazine derivatives would involve calculating a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. Methodologies such as Multiple Linear Regression (MLR) are then employed, often in conjunction with a Genetic Algorithm (GA) for variable selection, to build a predictive model. nih.gov For instance, a QSAR model for a series of kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold might correlate their inhibitory concentration (IC₅₀) with a combination of electronic, steric, and topological descriptors.

Key steps in developing such a model include:

Data Set Compilation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: For each molecule, a variety of descriptors are computed. These can include electronic properties derived from Density Functional Theory (DFT) calculations, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), which relate to the molecule's reactivity and ability to engage in charge-transfer interactions. researchgate.net

Model Generation and Validation: Statistical methods are used to generate an equation linking the most relevant descriptors to the observed activity. The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation sets. nih.gov

The resulting QSAR equation allows researchers to estimate the biological activity of novel, virtual derivatives of this compound, streamlining the drug discovery process.

Table 1: Representative Molecular Descriptors for QSAR Modeling of Imidazo[1,2-b]pyridazine Derivatives

Descriptor ClassSpecific DescriptorPotential Significance in Model
Electronic HOMO EnergyRelates to electron-donating ability and reaction with electrophiles.
LUMO EnergyRelates to electron-accepting ability and reaction with nucleophiles.
Dipole MomentInfluences solubility and non-bonding interactions in the receptor pocket.
Topological Wiener IndexDescribes molecular branching and compactness.
Molecular Connectivity IndicesQuantify the degree of branching and complexity of the molecular structure.
Physicochemical Molar Refractivity (CMR)Encodes steric bulk and polarizability of the molecule.
LogPMeasures lipophilicity, affecting membrane permeability and binding.

In Silico Approaches for Compound Optimization

Beyond QSAR, a suite of other in silico techniques is crucial for optimizing lead compounds like this compound. These methods focus on refining the structure to enhance potency, selectivity, and pharmacokinetic properties.

Virtual High-Throughput Screening (vHTS) for Hit Identification

Virtual High-Throughput Screening (vHTS) is a powerful computational method used to screen vast libraries of chemical compounds against a specific biological target, such as a protein kinase. This process can identify novel "hits" that share the core scaffold of this compound but possess different substitution patterns that may lead to improved activity.

The vHTS workflow typically involves:

Target Preparation: A high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is prepared. The binding site, often the ATP-binding pocket for kinases, is defined. nih.gov

Library Docking: A large virtual library of compounds is computationally "docked" into the defined binding site. Docking algorithms predict the preferred orientation of each compound in the site and estimate the strength of the interaction, typically expressed as a docking score. rjpbr.com

Hit Selection: Compounds are ranked based on their docking scores and other criteria, such as predicted interactions with key amino acid residues (e.g., hydrogen bonds with the kinase hinge region). The top-ranked compounds are then selected for acquisition and biological testing.

This approach has been successfully used to explore derivatives of related scaffolds like imidazo[1,2-a]pyridines, rapidly expanding the structure-activity relationship (SAR) knowledge around a new chemical series. nih.gov

Table 2: Illustrative Virtual Screening Results for Imidazo[1,2-b]pyridazine Analogs

Compound IDR-Group ModificationPredicted Docking Score (kcal/mol)Key Predicted Interaction
Lead Scaffold This compound-7.5H-bond to hinge region
Analog-01 3-amino group acylated-8.2Additional H-bond with catalytic loop
Analog-02 Methyl group at C2 replaced with cyclopropyl-7.8Improved van der Waals contacts
Analog-03 Phenyl ring added at C6-9.1Pi-stacking with aromatic residue

Prediction of Theoretical Ligand Efficiency Indices

Ligand efficiency (LE) metrics are critical for optimizing lead compounds. They assess the binding energy of a compound relative to its size, helping to guide the development of molecules that are not unnecessarily large or complex. This helps avoid issues with poor solubility and pharmacokinetics later in development.

Key ligand efficiency indices include:

Ligand Efficiency (LE): Calculated as the binding energy (proportional to pIC₅₀ or pKᵢ) divided by the number of heavy (non-hydrogen) atoms (HAC). It provides a measure of the average binding contribution per atom.

Lipophilic Ligand Efficiency (LLE): Calculated as pIC₅₀ minus LogP. It evaluates the potency of a compound relative to its lipophilicity, aiming to maximize potency while minimizing lipophilicity to improve drug-like properties.

By analyzing the binding data of known imidazo[1,2-b]pyridazine derivatives, it is possible to calculate these indices and establish benchmarks for optimization. For example, studies on various imidazo[1,2-b]pyridazine derivatives have reported IC₅₀ values against targets like mTOR kinase and binding affinities (Kᵢ) for β-amyloid plaques. nih.govnih.gov These values can be used to calculate theoretical LE and LLE to guide further modifications of the this compound scaffold.

Table 3: Theoretical Ligand Efficiency Metrics for Representative Imidazo[1,2-b]pyridazine Derivatives

Derivative TypeTargetReported Potency (IC₅₀/Kᵢ)Heavy Atom Count (HAC)Calculated LE
Diaryl Urea (B33335) Derivative A18mTOR62 nM (pIC₅₀ = 7.21)290.25
Diaryl Urea Derivative A17mTOR67 nM (pIC₅₀ = 7.17)300.24
6-methylthio analogAβ Plaques11 nM (pKᵢ = 7.96)190.42
6-chloro analogAβ Plaques33 nM (pKᵢ = 7.48)180.41

Computational Assessment of Scaffold Stability and Reactivity

Computational methods are essential for understanding the intrinsic stability and chemical reactivity of the this compound scaffold. DFT calculations are frequently used to analyze the electronic structure and predict molecular properties.

Key computational assessments include:

HOMO-LUMO Gap Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of metabolic attack and for understanding intermolecular interactions.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data (e.g., from FT-IR and FT-Raman spectroscopy) to confirm the molecular structure and the stability of the scaffold. dergipark.org.tr

These theoretical studies provide a fundamental understanding of the scaffold's chemical nature, aiding in the prediction of its metabolic fate and guiding synthetic strategies to enhance its stability.

Vi. Concluding Remarks and Future Research Perspectives

Current Challenges in 2-Methylimidazo[1,2-b]pyridazin-3-amine Research

Despite the promise of the imidazo[1,2-b]pyridazine (B131497) scaffold, researchers face several significant challenges in the development of derivatives like this compound.

Achieving Target Selectivity: A primary obstacle is achieving high selectivity for the desired biological target. For instance, while imidazo[1,2-b]pyridazines have been developed as potent inhibitors of DYRK1A kinase, they often exhibit cross-reactivity with structurally similar kinases, such as the CLK family. cardiff.ac.uk This lack of selectivity can lead to off-target effects and potential toxicity. For this compound, a key challenge will be the strategic modification of its structure to enhance binding affinity for a specific target while minimizing interactions with related proteins.

Overcoming Drug Resistance: As seen with many targeted therapies, the emergence of drug resistance is a major clinical challenge. In the context of tropomyosin receptor kinase (TRK) inhibitors, mutations in the kinase domain (e.g., G595R, G667C) can render first-generation drugs ineffective. Future research on this compound must anticipate and address such resistance mechanisms, potentially through the design of second-generation inhibitors that can bind effectively to both wild-type and mutant proteins. nih.gov

Optimizing Pharmacokinetics: The translation of a biologically active compound into a viable drug is often hindered by poor pharmacokinetic properties. Issues such as low solubility, metabolic instability, and suboptimal oral bioavailability can terminate the development of otherwise promising candidates. nih.govnih.gov A significant research effort for derivatives of the imidazo[1,2-b]pyridazine class is dedicated to improving these ADME (absorption, distribution, metabolism, and excretion) profiles to ensure that an effective concentration of the drug can be achieved and maintained in the body. nih.gov

Synthetic Accessibility: While numerous synthetic routes to imidazo[1,2-b]pyridazines exist, challenges can arise in creating specific substitution patterns efficiently and in high yields. The nature and position of substituents on the bicyclic core can dramatically influence both biological activity and the feasibility of the synthesis, requiring innovative and robust chemical methods. acs.org

Emerging Trends and Opportunities in Imidazopyridazine Chemistry

The field of imidazopyridazine chemistry is dynamic, with several emerging trends providing new opportunities for the application of compounds like this compound.

Targeted Covalent Inhibitors (TCIs): A significant trend in cancer therapy is the development of TCIs, which form a permanent covalent bond with their target protein. This approach can lead to increased potency and prolonged duration of action. The imidazo[1,2-a]pyridine (B132010) scaffold, a close structural relative, has recently been validated as a suitable backbone for designing covalent inhibitors, specifically for challenging targets like KRAS G12C. rsc.org This opens a promising avenue for exploring the imidazo[1,2-b]pyridazine core of this compound for the development of novel covalent inhibitors.

Scaffold Hopping for Novel Inhibitors: "Scaffold hopping," a strategy where the core structure of a known inhibitor is replaced with a different, often isosteric, scaffold, is proving fruitful. This approach has been used to discover novel imidazo[1,2-b]pyridazine-based TRK inhibitors. nih.gov By applying this strategy, the this compound structure could serve as a novel template for designing inhibitors against a wide array of biological targets previously engaged by other heterocyclic systems.

Broadening Therapeutic Applications: While much focus has been on kinase inhibition for cancer, the imidazo[1,2-b]pyridazine scaffold has shown significant potential in other therapeutic areas. Recent studies have identified derivatives with high activity against Mycobacterium tuberculosis and human picornaviruses, highlighting opportunities in infectious diseases. acs.orgflinders.edu.au Furthermore, their ability to bind to β-amyloid plaques suggests potential applications in the diagnosis and perhaps treatment of Alzheimer's disease. nih.gov

Interdisciplinary Approaches for Drug Discovery and Development

The complexity of modern drug discovery necessitates a move beyond traditional silos of chemistry and biology. The future development of this compound and its analogues will depend heavily on the integration of multiple scientific disciplines.

Computational and Structural Biology: The use of in silico tools is becoming indispensable. Molecular docking and computational modeling can predict how a compound like this compound might bind to a target protein, guiding the rational design of more potent and selective analogues. cardiff.ac.uknih.gov When combined with X-ray crystallography to determine the actual binding mode, these approaches create a powerful feedback loop for inhibitor design. cardiff.ac.uk

Chemical Biology and Proteomics: To identify the cellular targets of novel compounds, unbiased chemoproteomic strategies are essential. By attaching a tag to a derivative of this compound, researchers can "pull down" its binding partners from cell lysates, revealing its mechanism of action and potential off-targets. This approach is crucial for validating new therapeutic targets.

Advanced Cellular and In Vivo Models: Evaluating the biological effects of new compounds requires sophisticated models. A comprehensive assessment involves a suite of assays, from cytotoxicity screening in various cancer cell lines to evaluating effects on the cell cycle and apoptosis. nih.govnih.gov Promising candidates must then be tested in relevant animal models, such as xenografts for cancer, to determine their efficacy and safety in vivo. actascientific.com

Unexplored Biological Targets and Pathways for Future Investigation

While a significant body of research exists for the imidazo[1,2-b]pyridazine scaffold, many biological avenues remain underexplored for specific derivatives like this compound.

Beyond Kinases: Although kinase inhibition is a well-established activity for this class, a systematic screening against other enzyme families could reveal unexpected therapeutic opportunities. actascientific.com Targets such as phosphodiesterases, histone deacetylases, or metabolic enzymes could represent new frontiers.

Infectious Diseases: The demonstrated activity against picornaviruses and tuberculosis suggests that the full anti-infective spectrum of this scaffold is not yet fully understood. acs.orgflinders.edu.au A broader screening against a panel of viruses, bacteria, and parasites could identify new leads for treating a range of infectious diseases.

Central Nervous System (CNS) Disorders: The development of imidazo[1,2-a]pyridine derivatives as imaging agents for β-amyloid plaques highlights the ability of these scaffolds to cross the blood-brain barrier. nih.gov This, combined with the role of target kinases like DYRK1A in neurological disorders, suggests a largely untapped potential for developing therapeutics for conditions such as neurodegenerative diseases and cognitive disorders. cardiff.ac.uk

Modulation of Receptors: The imidazo[1,2-b]pyridazine scaffold has been investigated for its interaction with receptors, including peripheral benzodiazepine (B76468) receptors. researchgate.net Further exploration of its potential to modulate various G-protein coupled receptors (GPCRs) or ion channels could open up new therapeutic indications.

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